molecular formula C6H10O3 B033057 Methyl 3-oxovalerate CAS No. 30414-53-0

Methyl 3-oxovalerate

Cat. No.: B033057
CAS No.: 30414-53-0
M. Wt: 130.14 g/mol
InChI Key: XJMIXEAZMCTAGH-UHFFFAOYSA-N
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Description

Methyl 3-oxovalerate (CAS: 30414-53-0), also known as methyl propionylacetate or methyl β-ketovalerate, is a β-keto ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is a colorless liquid with a boiling point of 73–74°C at 5 mmHg and a density of 1.037 g/mL at 25°C . Its structure features a ketone group at the 3-position and a methyl ester moiety, making it highly reactive in organic synthesis, particularly in alkylation, condensation, and annulation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxovalerate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with propionyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst, such as tetrachlorodiruthenium. The reaction proceeds through enantioselective hydrogenation to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced by the esterification of 3-oxovaleric acid with methanol. This process is typically catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The resulting product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

Synthesis of Organic Compounds

Methyl 3-oxovalerate is primarily utilized in the synthesis of complex organic molecules. It serves as an intermediate in the production of:

  • Heterocycles : These are crucial in pharmaceuticals due to their biological activity. This compound can be transformed into various heterocyclic compounds that exhibit medicinal properties.
  • Biologically Active Molecules : The compound is involved in synthesizing various biologically active substances, including potential therapeutic agents .

Metabolic Pathways

This compound plays a significant role in metabolic pathways, particularly in the metabolism of branched-chain amino acids. It is an important intermediate in the biosynthesis of isoleucine and valine, which are essential amino acids necessary for protein synthesis and various metabolic functions in living organisms .

Therapeutic Potential

Emerging research indicates that this compound may have therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Agents : Research is ongoing to explore its potential as an anti-inflammatory agent, which could lead to new treatments for inflammatory diseases.

Case Study 1: Synthesis of Chiral Alcohols

A notable application involved the hydrogenation of this compound to produce chiral alcohols, specifically methyl (R)-3-hydroxypentanoate. The reaction was conducted under specific conditions (hydrogen pressure and temperature) to achieve high enantiomeric excess (ee), demonstrating the compound's utility in producing optically active substances essential for pharmaceutical applications .

Case Study 2: Heterocycle Formation

Research has documented methods for synthesizing various heterocycles from this compound, highlighting its importance as a precursor in medicinal chemistry. These heterocycles often have enhanced biological activities and can serve as scaffolds for drug development.

Mechanism of Action

Methyl 3-oxovalerate exerts its effects through its involvement in the metabolism of branched-chain amino acids. It is an abnormal metabolite that arises from the incomplete breakdown of these amino acids. The compound interacts with various enzymes, including α-keto acid dehydrogenases, to facilitate its conversion into other metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-oxovalerate

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • CAS : 4949-44-4

Structural Differences :

  • The ethyl ester group replaces the methyl ester, increasing lipophilicity and altering solubility.
  • Boiling point and density are expected to be higher than methyl 3-oxovalerate due to the larger alkyl chain.

3-Methyl-2-oxovaleric Acid

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • CAS : 1460-34-0

Structural Differences :

  • Contains a carboxylic acid group instead of a methyl ester.
  • Classified as a short-chain keto acid derivative, making it a biomarker in metabolic pathways (e.g., branched-chain amino acid degradation) .

Methyl 3-oxohexanoate

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • CAS : 39815-78-6

Structural Differences :

  • A longer carbon chain (hexanoate vs. pentanoate backbone), enhancing hydrophobicity.

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
This compound 30414-53-0 C₆H₁₀O₃ 130.14 73–74 (5 mmHg) 1.037 Organic synthesis
Ethyl 3-oxovalerate 4949-44-4 C₇H₁₂O₃ 144.17 N/A N/A Synthetic intermediates
3-Methyl-2-oxovaleric acid 1460-34-0 C₆H₁₀O₃ 130.14 N/A N/A Metabolic biomarker
Methyl 3-oxohexanoate 39815-78-6 C₇H₁₂O₃ 144.17 N/A N/A Flavor chemistry

Table 2: Reactivity and Functional Group Influence

Compound Functional Groups Reactivity Highlights
This compound β-keto ester Participates in Claisen condensations; stabilized enolate for alkylation .
Ethyl 3-oxovalerate β-keto ester (ethyl) Slower hydrolysis than methyl ester due to larger alkyl group .
3-Methyl-2-oxovaleric acid α-keto carboxylic acid Undergoes decarboxylation; involved in enzymatic transamination .

Research Findings

Enzymatic Interactions

  • 3-Oxovalerate as a Substrate : The de-esterified form (3-oxovalerate) is a substrate for psychrophilic and mesophilic HBDHs. QM/MM simulations reveal that the reaction proceeds via a concerted hydride and proton transfer mechanism, with activation parameters (ΔH‡ = 9.5 kcal/mol, ΔS‡ = -0.02276 kcal/mol·K) matching experimental data .
  • Oligomerization Effects: MD simulations show that enzyme oligomerization (tetramer vs.

Biological Activity

Methyl 3-oxovalerate (C₆H₁₀O₃) is an organic compound characterized by a five-carbon chain with a methyl group at one end and a methoxycarbonyl group at the other, featuring a ketone functional group. This compound is primarily synthesized in laboratory settings and serves as a crucial intermediate in various metabolic pathways and organic syntheses. Emerging research has begun to explore its potential therapeutic applications, making it a subject of interest in biochemical studies.

  • Molecular Formula : C₆H₁₀O₃
  • Structure : Contains a ketone group (C=O) at the third carbon, which contributes to its reactivity.
  • Synthesis Methods : this compound can be synthesized through various organic reactions, including condensation reactions and acylation processes.

Biological Activities

This compound is involved in several biological processes:

  • Metabolic Pathways :
    • It plays a role in the metabolism of branched-chain amino acids (BCAAs), particularly in the catabolism of isoleucine, which leads to the production of neurotoxic metabolites such as 3-methyl-2-oxovaleric acid. This compound is associated with metabolic disorders like maple syrup urine disease (MSUD) due to its accumulation when BCAA metabolism is impaired .
  • Neurotoxicity :
    • Research indicates that metabolites derived from this compound can exhibit neurotoxic properties. Specifically, 3-methyl-2-oxovaleric acid has been identified as a neurotoxin that damages nerve cells and tissues, contributing to neurological disorders when present at elevated levels .
  • Therapeutic Potential :
    • Recent studies have suggested that this compound may have therapeutic applications, including potential roles in metabolic engineering and as a precursor for synthesizing bioactive compounds . Its unique structure allows it to participate in various synthetic pathways, potentially leading to the development of novel pharmaceuticals.

Case Study 1: Metabolic Disorders

A study highlighted the effects of elevated levels of 3-methyl-2-oxovaleric acid in patients with MSUD. The accumulation of this metabolite leads to severe neurological symptoms, including lethargy, hypotonia, and developmental delays. This case underscores the importance of monitoring metabolites derived from this compound in clinical settings .

Case Study 2: Synthetic Applications

In a recent investigation, researchers explored the use of this compound as a building block for synthesizing novel organic compounds. The study demonstrated that derivatives of this compound could exhibit enhanced biological activities, suggesting its utility in drug development .

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC₆H₁₀O₃Five-carbon chain, ketone groupNot typically found in nature
3-Methyl-2-oxovaleric acidC₆H₁₀O₃Neurotoxic metaboliteNaturally occurring
Ethyl acetoacetateC₅H₈O₃Acetyl group presentMore commonly used in synthetic routes
Propionic acidC₃H₆O₂Simple carboxylic acidBasic building block

Q & A

Basic Questions

Q. What are the critical physicochemical properties of Methyl 3-oxovalerate for experimental design?

this compound (C₆H₁₀O₃, MW 130.14 g/mol) has a boiling point of 73–74°C at 5 mmHg and a density of 1.037 g/mL at 25°C. It is stored at room temperature in flammable storage areas due to its flash point of 71°C. The compound’s low melting point (-35°C) and refractive index (n²⁰/D 1.422) are essential for solvent compatibility and reaction monitoring .

Q. What safety protocols are essential when handling this compound?

Use impervious gloves, safety glasses, and protective clothing to avoid skin/eye contact. Ensure local exhaust ventilation to prevent inhalation of vapors. Contaminated clothing should be removed immediately, and hands washed before breaks. For spills, isolate the area and consult hazardous waste disposal guidelines .

Q. How is this compound synthesized, and what are common precursors?

this compound is synthesized via β-ketoester reactions, such as acylation-alkylation, using NaOMe (5 equiv) in MeOH as a base. Commercially available starting materials like propionylacetate derivatives are typical precursors. Reaction optimization may involve adjusting equivalents of β-ketoesters and base strength .

Advanced Research Questions

Q. How can acylation reactions involving this compound be optimized for yield and selectivity?

Optimize stoichiometry (e.g., 1.25 equiv of β-ketoester relative to this compound) and base selection (e.g., K₂CO₃ in H₂O vs. NaOMe in MeOH). Monitor reaction progress via TLC or GC-MS. Temperature control (e.g., 0–25°C) minimizes side reactions like over-alkylation .

Q. What analytical techniques validate the purity and structure of this compound in synthetic workflows?

Use NMR (¹H/¹³C) to confirm ester and ketone functional groups (δ ~2.5–3.5 ppm for α-protons). IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). HPLC with UV detection (λ = 210–220 nm) quantifies impurities. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How should researchers address discrepancies in reported physicochemical data?

Compare literature values (e.g., boiling points, spectral peaks) across authoritative sources like NIST and PubChem. Validate experimental conditions (e.g., pressure for boiling points). Share raw data and protocols to enable reproducibility, as per ethical research guidelines .

Q. What strategies ensure reproducibility in multi-step syntheses using this compound?

Document reaction parameters (temperature, solvent purity, catalyst loading) in detail. Use internal standards (e.g., methyl benzoate) for quantitative analysis. Retain raw NMR/GC-MS files and share via repositories to facilitate peer validation .

Q. How does this compound’s reactivity compare to other β-ketoesters in organocatalytic applications?

Its electron-withdrawing ketone group enhances electrophilicity in Michael additions. Compare enolate formation kinetics with methyl acetoacetate using kinetic isotope effects (KIE) or DFT calculations. Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction rates .

Q. Data Management and Ethical Considerations

Q. What practices mitigate risks of data misinterpretation in this compound research?

Retain original spectra and chromatograms for 5–10 years. Use version-controlled electronic lab notebooks (ELNs). Disclose conflicts of interest and adhere to IUPAC naming conventions to avoid nomenclature conflicts .

Q. How can researchers resolve conflicting spectral data for this compound derivatives?

Perform collaborative round-robin tests with independent labs. Publish detailed experimental conditions (e.g., NMR solvent, calibration standards). Reference high-quality datasets like those in the NIST Chemistry WebBook .

Properties

IUPAC Name

methyl 3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMIXEAZMCTAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184499
Record name Methyl 3-oxovalerate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30414-53-0
Record name Methyl 3-oxopentanoate
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Record name Methyl 3-oxovalerate
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Record name Methyl 3-oxovalerate
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Record name Methyl 3-oxovalerate
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Record name METHYL 3-OXOVALERATE
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Synthesis routes and methods I

Procedure details

Intermediates of formula 3 are prepared using methods known in the art. See for example U.S. Pat. No. 3,974,275 to Bossert et al., incorporated fully herein by reference. Additionally, certain intermediates of formula 3 are commercially available, e.g., methyl β-aminocrotonate. Under Claisen reaction conditions, acetone is reacted with methyl propionate in the presence of sodium ethoxide, followed by protonation with dilute HCl, to yield 2,4-hexadione (13). The resulting diketone is then oxidized to 3-oxopentanoic acid (14) by treatment with I2 or Cl2 in aqueous NaOH. The resulting acid is esterified with methanol to yield methyl 3-oxopentanoate (15). The ester is then heated with ammonia, removing water during the reaction to yield methyl 3-aminopent-2-eneoate (3).
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Synthesis routes and methods II

Procedure details

The β-keto acid (14) is then esterified with an alkanol of formula R3 -OH to yield a β-keto ester (15). For example, 3-oxopentanoic acid is heated at reflux with methanol to yield methyl 3-oxopentanoate (15) (Scheme V, Step 3).
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Synthesis routes and methods III

Procedure details

According to the method described in Jikken Kaqaku Koza, Vol. 19, p. 441, 121 g of methyl 3-ketopentanoate was synthesized from 326 g of methyl acetoacetate and 189 g of propionyl chloride and then subjected to enantioselective hydrogenation using (+)-2,2'-bis[di(p-tolylphosphino)-1,1'-binaphthyl] tetrachlorodiruthenium-triethylamine [Ru2Cl4 (T-BINAP)2Et3N] according to the method disclosed in JP-A-63-310847, to obtain 110 g of methyl R-(-)-3-hydroxypentanoate. 100 g of this compound was treated in the same manner as in Step 1 of Example 1, to obtain 19 g of the desired compound having a boiling point of 60° to 65° C./1 mmHg and a chemical purity, as measured by GC, of 88.2%. The percent yield was 36.3%.
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Synthesis routes and methods IV

Procedure details

116 g of acetoacetic acid methyl ester and 75 g of pyrrolidine were boiled in 350 ml of toluene on a water separator until the theoretical quantity of water was separated. The solution was added drop by drop at -40° C. to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia. The ammonia was removed by allowing the temperature of the reaction solution to rise to -20° C., and then, at such temperature, a solution of 114 g of methyl bromide in 500 ml of toluene was added drop by drop. The reaction solution was filtered and the toluene was removed using a rotary evaporator. The residue, after the addition of 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid thereto, was hydrolyzed for 1 hour at ambient temperature. The two phases were separated, the organic phase was dried and the solvent was removed. 120 g of 3-oxopentanoic acid methyl ester (92 percent) was obtained.
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Synthesis routes and methods V

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Retrosynthesis Analysis

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